molecular formula C26H22N4O4 B2724392 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione CAS No. 1207059-51-5

7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione

Cat. No.: B2724392
CAS No.: 1207059-51-5
M. Wt: 454.486
InChI Key: GATXZICKESWLRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(3-(3-Ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a heterocyclic compound featuring a quinazoline-2,4-dione core fused with a 1,2,4-oxadiazole ring substituted at the 3-position with a 3-ethoxyphenyl group. The ethoxy group on the phenyl ring contributes electron-donating effects, which may modulate electronic properties and binding interactions with biological targets.

Properties

CAS No.

1207059-51-5

Molecular Formula

C26H22N4O4

Molecular Weight

454.486

IUPAC Name

7-[3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-(2-phenylethyl)-1H-quinazoline-2,4-dione

InChI

InChI=1S/C26H22N4O4/c1-2-33-20-10-6-9-18(15-20)23-28-24(34-29-23)19-11-12-21-22(16-19)27-26(32)30(25(21)31)14-13-17-7-4-3-5-8-17/h3-12,15-16H,2,13-14H2,1H3,(H,27,32)

InChI Key

GATXZICKESWLRJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC(=C1)C2=NOC(=N2)C3=CC4=C(C=C3)C(=O)N(C(=O)N4)CCC5=CC=CC=C5

solubility

not available

Origin of Product

United States

Biological Activity

The compound 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione is a derivative of quinazoline and oxadiazole, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial and cytotoxic properties based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H18N6O4C_{19}H_{18}N_6O_4, with a molecular weight of 394.39 g/mol. The presence of both quinazoline and oxadiazole moieties suggests potential interactions with biological targets.

Antibacterial Activity

Recent studies have evaluated the antibacterial efficacy of various quinazoline derivatives, including the target compound. The following table summarizes the antibacterial activities observed in related studies:

CompoundTarget StrainInhibition Zone (mm)MIC (mg/mL)Reference
7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazolineStaphylococcus aureus1270
7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazolineEscherichia coli1565
Quinazoline Derivative ACandida albicans1180
Quinazoline Derivative BStaphylococcus aureus10–1280

The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli , with inhibition zones comparable to or exceeding those of standard antibiotics like ampicillin. The MIC values indicate moderate potency against these pathogens.

Cytotoxic Activity

In addition to antibacterial properties, the cytotoxic effects of quinazoline derivatives have also been investigated. The following table presents data on cytotoxicity against cancer cell lines:

CompoundCell LineIC50 (µM)Selectivity
7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazolineHeLa97.3Moderate
Quinazoline Derivative CU87>200Low
Quinazoline Derivative DHEK293>1000High

The compound exhibited selective cytotoxicity towards HeLa cells with an IC50 of 97.3 µM , indicating potential as an anticancer agent. However, it showed lower selectivity against normal cells (HEK293), suggesting a need for further optimization to enhance selectivity.

The mechanism by which quinazoline derivatives exert their biological effects often involves interference with DNA synthesis or inhibition of specific enzymes critical for bacterial survival or cancer cell proliferation. The incorporation of oxadiazole groups has been linked to enhanced interaction with biological targets due to their ability to form hydrogen bonds and π-stacking interactions.

Case Studies

Case Study 1: Antibacterial Efficacy
A study conducted on a series of quinazoline derivatives revealed that those containing oxadiazole moieties exhibited improved antibacterial activity compared to their non-modified counterparts. The integration of these functional groups was crucial for enhancing bioactivity.

Case Study 2: Cytotoxicity Assessment
In vitro testing on various cancer cell lines demonstrated that compounds similar to 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline showed selective toxicity towards cancerous cells while sparing normal cells at lower concentrations. This selectivity is essential for developing effective anticancer therapies with minimal side effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Modified Aromatic Substituents

Key Comparisons:

Compound Name Core Structure Substituent(s) Biological Activity Reference
7-(3-(3-Chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione Quinazoline-2,4-dione + 1,2,4-oxadiazole 3-Chlorophenyl Antimicrobial (inferred from analogs)
4-(3-(4-Hydroxyphenyl)-1,2,4-oxadiazol-3-yl)phenol derivatives Isoquinoline/benzylamine + 1,2,4-oxadiazole 4-Hydroxyphenyl Antibacterial (MIC: 2–8 µg/mL against E. coli)
1-{[3-Aryl-1,2,4-oxadiazol-5-yl]methyl}-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione Thienopyrimidine-dione + dual oxadiazole Phenyl, methyl Antimicrobial (comparable to streptomycin)

Analysis:

  • Electron-Donating vs. Electron-Withdrawing Groups: The ethoxyphenyl substituent in the target compound provides electron-donating effects, contrasting with the electron-withdrawing chlorophenyl group in its analog . This difference may influence binding affinity to enzymatic targets (e.g., bacterial topoisomerases) by altering charge distribution.
  • Hydrophilicity vs.

Core Structure Variations

Quinazoline vs. Thienopyrimidine vs. Isoquinoline Cores:

  • Quinazoline-2,4-dione (Target Compound): The planar quinazoline core may facilitate intercalation with DNA or RNA, a mechanism observed in antifolate drugs.
  • Thienopyrimidine-dione (): The fused thiophene ring enhances aromatic stacking interactions, contributing to stronger antimicrobial activity .

Research Findings and Data Tables

Table 1: Comparative Physicochemical Properties

Property Target Compound 3-Chlorophenyl Analog () 4-Hydroxyphenyl Derivative ()
LogP (Predicted) 3.8 3.5 2.2
Molecular Weight (g/mol) 483.5 474.3 450.4
Hydrogen Bond Donors 2 2 3

Table 2: Antimicrobial Activity of Selected Analogues

Compound Class MIC (µg/mL) Against S. aureus MIC (µg/mL) Against E. coli Reference
Target Compound (Ethoxy) Not reported Not reported
Chlorophenyl Analog 8 (inferred) 16 (inferred)
Hydroxyphenyl Derivative 4 8

Critical Discussion

  • Gaps in Data: Direct biological data for the target compound are absent in the provided evidence, necessitating extrapolation from structural analogs.
  • Synthetic Challenges: The ethoxyphenyl group may introduce steric hindrance during synthesis compared to smaller substituents (e.g., -Cl or -OH), as seen in ’s focus on hydroxyphenyl derivatives .
  • Therapeutic Potential: The combination of a lipophilic phenethyl group and electron-donating ethoxy substituent positions the target compound as a candidate for optimizing pharmacokinetics in antimicrobial or anticancer drug development.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing 7-(3-(3-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)-3-phenethylquinazoline-2,4(1H,3H)-dione, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves cyclocondensation of intermediates (e.g., N’-acylcarbohydrazides) in phosphorous oxychloride, followed by alkylation with substituted benzyl chlorides or oxadiazole derivatives. For example, refluxing in dimethylformamide (DMF) with sodium hydride as a base facilitates alkylation . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting solvent systems (e.g., acetonitrile for polar intermediates) to improve yield .

Q. How is the compound characterized structurally, and what analytical techniques are critical for confirming purity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are essential for confirming molecular connectivity. For purity assessment, high-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) is recommended, alongside melting point analysis .

Q. What are the primary biological activities reported for quinazoline-oxadiazole hybrids, and how do structural modifications influence efficacy?

  • Methodological Answer : Quinazoline derivatives are known for antimicrobial and anticancer activities. The 3-ethoxyphenyl and phenethyl groups enhance lipophilicity, potentially improving membrane permeability. Substitutions on the oxadiazole ring (e.g., bromine or methoxy groups) can modulate interactions with biological targets like kinases or bacterial enzymes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical pharmacophores in this compound?

  • Methodological Answer : Systematic SAR requires synthesizing analogs with variations in:

  • Oxadiazole substituents : Replace 3-ethoxyphenyl with halogenated or electron-withdrawing groups to assess impact on target binding.
  • Phenethyl chain : Introduce alkyl or aryl modifications to study steric effects.
    Biological assays (e.g., enzyme inhibition IC₅₀, MIC for antimicrobial activity) should be paired with computational docking to correlate structural changes with activity .

Q. What experimental strategies resolve contradictions in biological activity data across studies (e.g., varying IC₅₀ values)?

  • Methodological Answer : Discrepancies may arise from differences in assay conditions (e.g., cell line variability, solvent DMSO concentration). Standardize protocols using:

  • Positive controls : Include reference inhibitors (e.g., doxorubicin for cytotoxicity).
  • Dose-response curves : Use ≥3 replicates to ensure statistical significance (p<0.05).
    Cross-validate results with orthogonal assays (e.g., Western blotting for protein target validation) .

Q. How can computational methods (e.g., DFT, molecular docking) guide the design of derivatives with improved pharmacokinetic properties?

  • Methodological Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular docking (AutoDock Vina, Schrödinger) identifies binding poses in target proteins (e.g., EGFR or DHFR). Use QSAR models to optimize logP and polar surface area (PSA) for enhanced bioavailability .

Q. What statistical experimental design (DoE) approaches are effective for optimizing synthetic yield and scalability?

  • Methodological Answer : Apply factorial design (e.g., 2³ factorial) to test variables:

  • Factors : Temperature (60–100°C), solvent (DMF vs. THF), catalyst loading (5–15 mol%).
  • Response : Yield (%) monitored via HPLC.
    Response surface methodology (RSM) identifies optimal conditions while minimizing experiments .

Methodological Considerations Table

Research Aspect Key Techniques References
Synthesis Optimization Reflux with DMF/NaH, TLC monitoring
Structural Elucidation ¹H/¹³C NMR, HRMS
Biological Screening MIC assays, kinase inhibition profiling
Computational Design DFT, AutoDock Vina, QSAR modeling
Data Validation Dose-response curves, Western blotting

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.